ethyl 2-[2-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl 2-[2-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate is a complex organic compound that features a pyrimidine ring, a thiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[2-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate typically involves multiple steps:
Alkylation of 6-methyl-2-thiouracil: This step involves the reaction of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate in aqueous ethanol.
Formation of the Thiazole Ring: The intermediate product from the first step is then reacted with various amines and hydrazine hydrate to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Substitution Reactions: The compound undergoes substitution reactions with aliphatic amines, hydrazine hydrate, and aniline to form various derivatives.
Cyclization Reactions: The intermediate products can undergo cyclization to form thiazolopyrimidines.
Common Reagents and Conditions:
Bases: Potassium carbonate, sodium ethoxide, triethylamine.
Solvents: Ethanol, DMF (dimethylformamide), aqueous sodium hydroxide.
Temperature: Reactions are typically carried out at room temperature or under reflux conditions.
Major Products:
Acetamides: Formed from reactions with aliphatic amines.
Hydrazinyl and Anilino Derivatives: Formed from reactions with hydrazine hydrate and aniline, respectively.
Scientific Research Applications
Ethyl 2-[2-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate has several applications in scientific research:
Medicinal Chemistry: The compound’s derivatives have shown potential anticancer, antitubercular, and anti-HIV activities.
Biological Studies: Pyrimidine derivatives are key components of nucleic acids and have been studied for their role in various biological processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of ethyl 2-[2-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in nucleic acid synthesis and repair.
Pathways Involved: It may inhibit key enzymes in the pyrimidine biosynthesis pathway, leading to its potential anticancer and antiviral effects.
Similar Compounds
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and various thiazole-based drugs share structural similarities.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine arabinoside are similar in their pyrimidine ring structure.
Uniqueness
Structural Complexity: The combination of a pyrimidine ring, thiazole ring, and ester functional group makes this compound unique.
Biological Activity: Its potential to form various biologically active derivatives sets it apart from simpler pyrimidine or thiazole compounds.
Properties
IUPAC Name |
ethyl 2-[2-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S2/c1-3-22-12(21)5-9-6-23-14(16-9)18-11(20)7-24-13-15-8(2)4-10(19)17-13/h4,6H,3,5,7H2,1-2H3,(H,15,17,19)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREZTMJERURTRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC(=CC(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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